molecular formula C16H8F3NO4 B13575919 1,3-Dioxoisoindolin-2-yl 4-(trifluoromethyl)benzoate

1,3-Dioxoisoindolin-2-yl 4-(trifluoromethyl)benzoate

Cat. No.: B13575919
M. Wt: 335.23 g/mol
InChI Key: ZBHYVSSLPUTOLC-UHFFFAOYSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)benzoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. The compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a benzoate moiety. This structural feature imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)benzoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as acetone or methyl isobutyl ketone (MIBK) and may involve cyclization and acetylation steps .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes followed by condensation reactions in specific solvent mixtures. The use of acetic acid and other organic solvents in controlled volume ratios is common to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized isoindoline derivatives, reduced isoindoline compounds, and various substituted benzoate derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This feature differentiates it from other phthalimide derivatives and enhances its potential for various scientific and industrial applications .

Properties

Molecular Formula

C16H8F3NO4

Molecular Weight

335.23 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-(trifluoromethyl)benzoate

InChI

InChI=1S/C16H8F3NO4/c17-16(18,19)10-7-5-9(6-8-10)15(23)24-20-13(21)11-3-1-2-4-12(11)14(20)22/h1-8H

InChI Key

ZBHYVSSLPUTOLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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